molecular formula C7H10ClN5 B1491173 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide CAS No. 2098132-11-5

3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide

Cat. No.: B1491173
CAS No.: 2098132-11-5
M. Wt: 199.64 g/mol
InChI Key: DDBVICXFTJIPTC-UHFFFAOYSA-N
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Description

3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is a useful research compound. Its molecular formula is C7H10ClN5 and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is essential in regulating cell signaling pathways. Additionally, it interacts with microbial enzymes, leading to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical processes within the target organisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase enzymes, which play a pivotal role in cell signaling pathways . By binding to the active sites of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts downstream signaling events, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and consistent modulation of gene expression . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding to plasma proteins influences its bioavailability and tissue distribution . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5/c8-5-3-11-6-4-12(7(9)10)1-2-13(5)6/h3H,1-2,4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBVICXFTJIPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Reactant of Route 2
Reactant of Route 2
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Reactant of Route 3
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Reactant of Route 4
Reactant of Route 4
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Reactant of Route 5
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Reactant of Route 6
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.